molecular formula C19H22N2O4S2 B2571919 (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide CAS No. 681817-24-3

(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide

Cat. No.: B2571919
CAS No.: 681817-24-3
M. Wt: 406.52
InChI Key: NXQMDFWOVUPJHX-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide (hereafter referred to as Compound 4e) is a thiazolidinone derivative with a benzodioxole-substituted methylene group and a tert-butyl butanamide side chain. Its Z-configuration at the methylene double bond is critical for bioactivity. Synthesized via condensation of intermediates (e.g., benzo[d][1,3]dioxol-5-ylmethylene precursors) followed by N-alkylation , Compound 4e demonstrates potent anticonvulsant activity. Key findings include:

  • ED₅₀: 9.7 mg/kg (MES-induced seizures).
  • TD₅₀: 263.3 mg/kg (neurotoxicity).
  • Protective Index (PI): 27.1 (TD₅₀/ED₅₀), surpassing many traditional antiepileptic drugs (AEDs).
    Mechanistically, it inhibits the NaV1.1 sodium channel, validated via molecular docking and in vitro assays .

Properties

IUPAC Name

4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-19(2,3)20-16(22)5-4-8-21-17(23)15(27-18(21)26)10-12-6-7-13-14(9-12)25-11-24-13/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,20,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQMDFWOVUPJHX-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide is a complex organic compound that belongs to the thiazolidine family, characterized by its unique structural features including a thiazolidinone core and a benzo[d][1,3]dioxole moiety. This compound's intricate structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The compound features multiple functional groups that contribute to its biological activity:

Structural Feature Description
Thiazolidinone CoreA five-membered ring containing sulfur and nitrogen, known for various therapeutic effects.
Benzo[d][1,3]dioxoleA bicyclic structure often associated with anti-inflammatory properties.
Tert-butyl GroupEnhances lipophilicity and may influence bioavailability.

Anticancer Activity

Research indicates that compounds with similar thiazolidine structures exhibit significant anticancer properties. For instance, thiazolidinediones (TZDs) have been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and inhibition of tumor angiogenesis. In vitro studies have demonstrated that derivatives of thiazolidine can effectively inhibit the growth of prostate cancer cells, showing improved selectivity compared to standard treatments .

A systematic study evaluated several thiazolidine derivatives against human prostate cancer cell lines (DU-145, PC-3, LNCaP), revealing that certain compounds exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects . The mechanism of action may involve the interaction with specific molecular targets such as protein tyrosine phosphatases and integrins .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Thiazolidine derivatives have been documented for their broad-spectrum antibacterial and antifungal activities. For example, research has highlighted that certain thiazolidines can inhibit the growth of both Gram-positive and Gram-negative bacteria .

In laboratory settings, compounds similar to (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide were tested against various microbial strains. The results indicated substantial inhibition zones, suggesting effective antimicrobial action against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The benzo[d][1,3]dioxole component is particularly noted for its anti-inflammatory effects. Compounds containing this moiety have been shown to downregulate pro-inflammatory cytokines and inhibit pathways leading to inflammation. This suggests that (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide may be beneficial in treating inflammatory conditions.

Case Studies

  • Anticancer Efficacy : A study found that a related thiazolidine derivative significantly decreased tumor volume in an in vivo model of prostate cancer when administered at a dose of 50 mg/kg body weight over four weeks .
  • Antimicrobial Testing : In another study assessing the antimicrobial efficacy of various thiazolidines, one derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide exhibit significant antibacterial properties. A study demonstrated that thiazolidinone derivatives possess potent activity against a range of bacterial strains, suggesting that this compound may also exhibit similar effects .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. For instance, related thiazolidinone compounds have been reported to decrease leukocyte recruitment during acute inflammatory responses in mice . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide may possess anticancer properties. In vitro assays have demonstrated that derivatives can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a mouse model of acute peritonitis, the administration of thiazolidinone derivatives led to a significant reduction in leukocyte infiltration compared to control groups. This supports the hypothesis that these compounds could be developed into anti-inflammatory agents for clinical use .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The tertiary amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and tert-butylamine. This reaction is critical for modifying the compound’s solubility or generating active metabolites.
Example Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux (12h), yields ~85% carboxylic acid .

  • Basic Hydrolysis : 1M NaOH, 80°C (8h), yields ~78% product .

Reagent Conditions Product Yield
HCl (6M)Reflux, 12h4-(5-(benzodioxolylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid85%
NaOH (1M)80°C, 8hSame as above + tert-butylamine78%

Oxidation of the Thioxo Group

The thioxo (C=S) group in the thiazolidinone ring is susceptible to oxidation, forming a sulfonyl (C-SO₂) derivative. This reaction alters electronic properties and biological activity.
Example Reaction :
Using H₂O₂ in acetic acid (60°C, 6h) converts C=S to C-SO₂ .

Reagent Conditions Product Yield
H₂O₂ (30%)/AcOH60°C, 6h4-(5-(benzodioxolylmethylene)-4-oxo-2-sulfonylthiazolidin-3-yl)-N-(tert-butyl)butanamide72%

Nucleophilic Substitution at the Thiazolidinone Core

The thiazolidinone ring undergoes nucleophilic substitution at the 2-thioxo position. For example, alkylation with iodomethane in DMF/K₂CO₃ replaces the thiol with a methyl group .

Reagent Conditions Product Yield
CH₃I, K₂CO₃ in DMFRT, 24h2-Methylthiazolidinone derivative68%

Electrophilic Aromatic Substitution on the Benzodioxole Ring

The electron-rich benzodioxole ring participates in electrophilic substitution. Nitration (HNO₃/H₂SO₄) introduces nitro groups at the 5-position .

Reagent Conditions Product Yield
HNO₃ (conc)/H₂SO₄0–5°C, 2h5-Nitrobenzodioxole derivative65%

Reduction of the Methylene Double Bond

Catalytic hydrogenation (H₂/Pd-C) reduces the Z-configured double bond to a single bond, saturating the benzylidene moiety .

Reagent Conditions Product Yield
H₂ (1 atm), Pd/CEtOH, RT, 4hDihydro derivative90%

Coordination with Metal Ions

The thioxo and carbonyl groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes that influence redox activity .

Metal Salt Conditions Complex Stability
CuCl₂EtOH, RT, 1h[Cu(L)₂]Cl₂High

Cycloaddition Reactions

The α,β-unsaturated ketone in the thiazolidinone core participates in Diels-Alder reactions with dienes, forming six-membered rings .

Diene Conditions Product Yield
1,3-ButadieneToluene, 100°C, 8hCycloadduct55%

Key Findings and Implications

  • Hydrolysis and Oxidation : These reactions modify bioavailability and metabolic pathways, critical for prodrug design .

  • Electrophilic Substitution : Functionalization of the benzodioxole ring enables tuning of electronic properties for target-specific interactions .

  • Metal Coordination : Suggests potential applications in catalysis or chelation therapy .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Thiazolidinone Derivatives
Compound Name/ID Core Structure Modifications Biological Activity (ED₅₀, TD₅₀) Protective Index Mechanism/Target Reference
Compound 4e (Target) Benzo[d][1,3]dioxol-5-ylmethylene; tert-butyl ED₅₀: 9.7 mg/kg; TD₅₀: 263.3 mg/kg 27.1 NaV1.1 inhibition
Compound 9m Dihydro-benzo[1,4]dioxin substituents Not reported Not specified
Compounds 5b, 5h Indolylmethylene substituents Antimicrobial (MIC: 2–8 µg/mL) Antibacterial/fungal targets
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide (E)-configuration; phenyl benzamide Not reported Unknown
Stiripentol (Reference Drug) Diaryl alcohol structure ED₅₀: ~15 mg/kg ~17 GABAergic modulation

Key Insights from Structural Modifications

Role of the Benzo[d][1,3]dioxole Group

Compound 4e’s benzo[d][1,3]dioxol-5-ylmethylene group enhances lipophilicity, likely improving blood-brain barrier penetration compared to derivatives with dihydro-benzo[1,4]dioxin (Compound 9m, 7% yield) . This group may also engage in π-π stacking or hydrogen bonding with NaV1.1 channel residues, as suggested by docking studies .

Impact of N-Substituents

The tert-butyl butanamide side chain in Compound 4e contributes to metabolic stability and reduced neurotoxicity (TD₅₀ = 263.3 mg/kg). In contrast, compounds with smaller N-substituents (e.g., phenyl in ) or bulkier groups (e.g., pyrazole carbohydrazides in ) may exhibit lower PI values due to altered pharmacokinetics or toxicity profiles .

Stereochemical Considerations

The Z-configuration in Compound 4e is critical for anticonvulsant activity. Analogues with E-configurations (e.g., ) often show reduced potency, as stereochemistry affects binding to ion channels .

Functional Diversification
  • Antimicrobial Activity : Indolylmethylene derivatives (Compounds 5b, 5h) exhibit antibacterial/fungal activity (MIC: 2–8 µg/mL), highlighting how substituent changes redirect biological targets .
  • Synthetic Challenges : Low yields in Compound 9m (7%) suggest synthetic complexity with dihydro-dioxin groups, whereas Compound 4e’s synthesis is optimized for scalability .

Mechanism and Selectivity

Compound 4e’s NaV1.1 inhibition is distinct from the GABAergic action of Stiripentol . This specificity may reduce side effects associated with broad-spectrum sodium channel blockers. Comparatively, benzamide derivatives () lack mechanistic data, limiting their therapeutic relevance.

Q & A

Basic: What synthetic routes are recommended for preparing (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via a multi-step procedure involving cyclocondensation and functionalization. Key steps include:

  • Step 1 : Formation of the thioxothiazolidinone core by reacting benzo[d][1,3]dioxol-5-carbaldehyde with thiourea derivatives under acidic conditions.
  • Step 2 : Introduction of the tert-butylbutanamide moiety via nucleophilic substitution or coupling reactions, typically using chloroform/triethylamine as solvents and bases .
  • Optimization :
    • Temperature : Room temperature for coupling steps to avoid side reactions (e.g., epimerization).
    • Purification : Recrystallization from ethanol yields pure solids (63–86% yields) .
    • Catalysis : Triethylamine enhances reaction efficiency in acylation steps .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural validation:

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Resonances at δ 1.3–1.5 ppm (tert-butyl), δ 5.9–6.1 ppm (benzo[d][1,3]dioxole protons), and δ 7.2–7.5 ppm (methylene protons) .
    • ¹³C NMR : Peaks at ~180 ppm (C=O), ~120 ppm (thioxo C=S), and ~28 ppm (tert-butyl carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How does the Z-configuration of the benzylidene group influence biological activity, and what methods validate its stereochemistry?

Methodological Answer:

  • Impact of Z-configuration : The Z-isomer often exhibits enhanced binding to target enzymes (e.g., kinases or proteases) due to spatial alignment of the benzo[d][1,3]dioxole moiety with hydrophobic pockets .
  • Validation Methods :
    • X-ray Crystallography : Resolves stereochemistry (e.g., COD Entry 7119063 for analogous thiazoles) .
    • NOESY NMR : Correlates spatial proximity of protons on the benzylidene and thiazolidinone groups .
    • Computational Modeling : Density Functional Theory (DFT) predicts stability and dipole alignment of the Z-isomer .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., anticonvulsant vs. anticancer effects)?

Methodological Answer:
Contradictions arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and seizure models (e.g., maximal electroshock for anticonvulsant tests) .
  • SAR Analysis : Compare substituent effects (e.g., nitro vs. bromo groups on the benzoyl moiety alter activity profiles) .
  • Meta-Analysis : Cross-reference data from structurally related thioxothiazolidinones (e.g., (Z)-5-benzylidene-3-(3,5-dichlorophenyl) analogs) to identify trends .

Advanced: How can computational models predict target interactions and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase), prioritizing hydrogen bonds with the thioxo group and hydrophobic contacts with the tert-butyl moiety .
  • MD Simulations : Amber or GROMACS simulate stability in lipid bilayers, predicting blood-brain barrier penetration for CNS-targeted studies .
  • ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability, guiding analog design to reduce hepatic metabolism .

Basic: What are key considerations in designing analogs to improve pharmacokinetic properties?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., NO₂): Enhance metabolic stability but may reduce solubility.
    • Hydrophilic Moieties (e.g., -NH₂): Improve aqueous solubility (e.g., compound 7 in with 86% yield).
  • Backbone Modifications : Replace tert-butyl with cyclopropyl to balance lipophilicity and steric effects .

Advanced: What in vitro assays are suitable for evaluating anticancer potential?

Methodological Answer:

  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HepG2, A549), with IC₅₀ values benchmarked against doxorubicin .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .
  • Target Inhibition : Western blotting for caspase-3 activation or PARP cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.